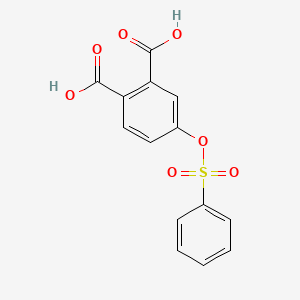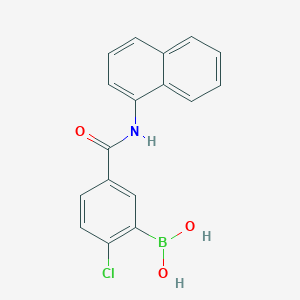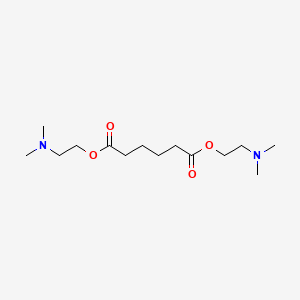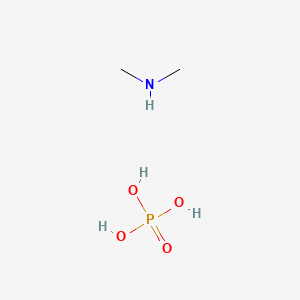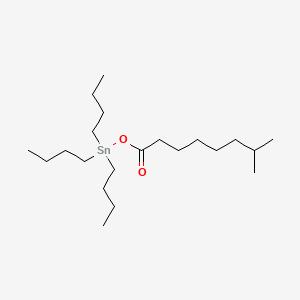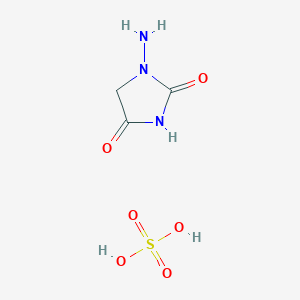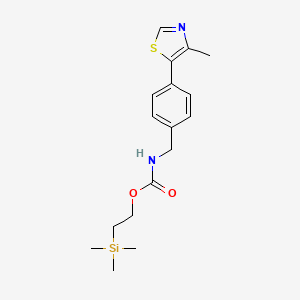![molecular formula C11H14N4 B12649180 3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine CAS No. 121845-89-4](/img/structure/B12649180.png)
3-Cyclopentyl-2,3-dihydropyrido[3,4-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that belongs to the class of pyrido-triazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a suitable pyridine derivative under acidic or basic conditions to yield the desired triazine compound .
Industrial Production Methods: Industrial production of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine .
科学的研究の応用
3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly for its potential anticancer and antimicrobial activities.
作用機序
The mechanism of action of 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other cellular pathways, contributing to its overall biological effects .
類似化合物との比較
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine
Comparison: Compared to these similar compounds, 3-Cyclopentyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine exhibits unique structural features that contribute to its distinct biological activities. For instance, the presence of the cyclopentyl group enhances its lipophilicity, allowing it to diffuse more easily into cells. This structural uniqueness makes it a valuable compound for further research and development .
特性
CAS番号 |
121845-89-4 |
|---|---|
分子式 |
C11H14N4 |
分子量 |
202.26 g/mol |
IUPAC名 |
3-cyclopentyl-3,4-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H14N4/c1-2-4-8(3-1)11-13-10-7-12-6-5-9(10)14-15-11/h5-8,11,13H,1-4H2 |
InChIキー |
DLRPEEWDHUZIHT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2NC3=C(C=CN=C3)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


